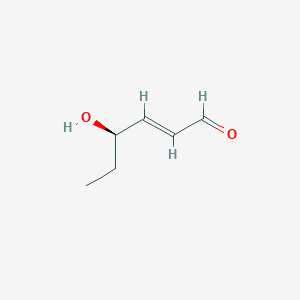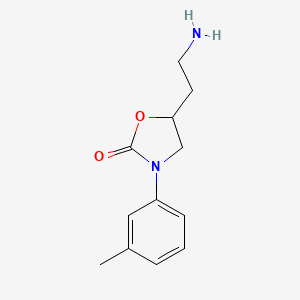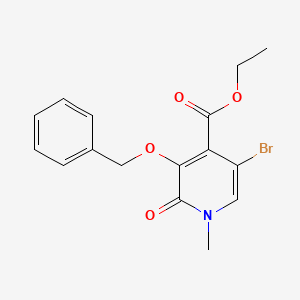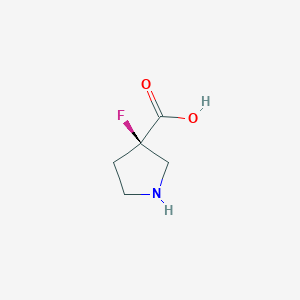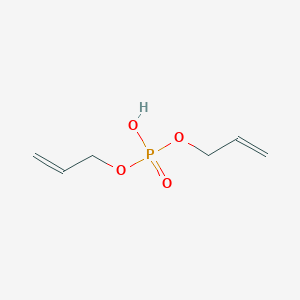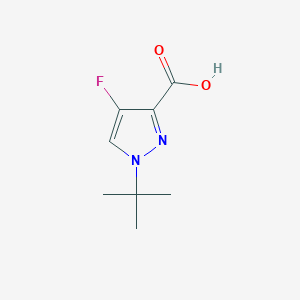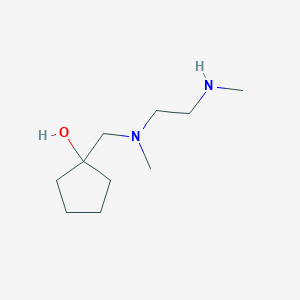![molecular formula C9H12F2O B13335946 1,1-Difluorospiro[2.5]octane-6-carbaldehyde](/img/structure/B13335946.png)
1,1-Difluorospiro[2.5]octane-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluorospiro[2.5]octane-6-carbaldehyde is a chemical compound with the molecular formula C9H12F2O. It is characterized by the presence of a spiro structure, which is a unique arrangement where two rings are connected through a single atom. The compound also contains two fluorine atoms and an aldehyde group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluorospiro[2.5]octane-6-carbaldehyde typically involves the introduction of fluorine atoms into the spiro structure. One common method is the fluorination of spiro[2.5]octane-6-carboxaldehyde using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
1,1-Difluorospiro[2.5]octane-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: 1,1-Difluorospiro[2.5]octane-6-carboxylic acid
Reduction: 1,1-Difluorospiro[2.5]octane-6-methanol
Substitution: Various substituted spiro compounds depending on the nucleophile used
Scientific Research Applications
1,1-Difluorospiro[2.5]octane-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1,1-Difluorospiro[2.5]octane-6-carbaldehyde involves its interaction with various molecular targets. The fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable intermediate in chemical reactions. The aldehyde group can form covalent bonds with nucleophiles, facilitating the formation of new chemical entities. The spiro structure provides rigidity and unique spatial orientation, influencing the compound’s interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 1,1-Difluorospiro[2.5]octane-6-carboxylic acid
- 1,1-Difluorospiro[2.5]octane-6-methanol
- Spiro[2.5]octane-6-carboxaldehyde
Uniqueness
1,1-Difluorospiro[2.5]octane-6-carbaldehyde is unique due to the presence of both fluorine atoms and an aldehyde group within a spiro structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C9H12F2O |
|---|---|
Molecular Weight |
174.19 g/mol |
IUPAC Name |
2,2-difluorospiro[2.5]octane-6-carbaldehyde |
InChI |
InChI=1S/C9H12F2O/c10-9(11)6-8(9)3-1-7(5-12)2-4-8/h5,7H,1-4,6H2 |
InChI Key |
RPKJYPDUIGYMDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C=O)CC2(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 7,7-difluoro-2,5-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13335876.png)

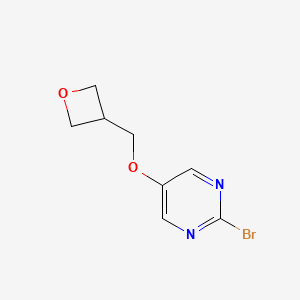
![4-[(2-Bromocyclohexyl)oxy]oxane](/img/structure/B13335901.png)
![7-Chloro-3-methylimidazo[1,5-a]pyridine](/img/structure/B13335906.png)
